Quinupristin mesylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

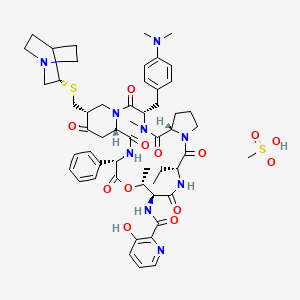

IUPAC Name |

N-[(3S,6S,12R,15S,16R,19S,22S,25R)-25-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]sulfanylmethyl]-3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide;methanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H67N9O10S.CH4O3S/c1-6-37-50(68)61-23-11-14-38(61)51(69)59(5)40(26-32-16-18-36(19-17-32)58(3)4)52(70)62-28-35(30-73-43-29-60-24-20-33(43)21-25-60)42(64)27-39(62)47(65)57-45(34-12-8-7-9-13-34)53(71)72-31(2)44(48(66)55-37)56-49(67)46-41(63)15-10-22-54-46;1-5(2,3)4/h7-10,12-13,15-19,22,31,33,35,37-40,43-45,63H,6,11,14,20-21,23-30H2,1-5H3,(H,55,66)(H,56,67)(H,57,65);1H3,(H,2,3,4)/t31-,35+,37-,38+,39+,40+,43-,44+,45+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQOUMVWYLNQRW-FDQSXSIVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CC(C(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CSC6CN7CCC6CC7)CC8=CC=C(C=C8)N(C)C)C.CS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)N3C[C@H](C(=O)C[C@H]3C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CS[C@@H]6CN7CCC6CC7)CC8=CC=C(C=C8)N(C)C)C.CS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H71N9O13S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1118.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Quinupristin Mesylate on the 50S Ribosomal Subunit

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which quinupristin mesylate, a streptogramin B antibiotic, inhibits bacterial protein synthesis through its interaction with the 50S ribosomal subunit. The document details the synergistic action with dalfopristin (a streptogramin A antibiotic), their binding sites, the conformational changes induced in the ribosome, and the resulting effects on peptide chain elongation. This guide also includes a compilation of quantitative data and detailed experimental protocols for key assays used to elucidate this mechanism.

Core Mechanism of Action: A Synergistic Inhibition of Protein Synthesis

Quinupristin and dalfopristin act in a synergistic manner to inhibit bacterial protein synthesis, transforming their individual bacteriostatic activities into a potent bactericidal effect.[1][2] Dalfopristin initiates the inhibitory process by binding to the 23S rRNA within the peptidyl transferase center (PTC) of the 50S ribosomal subunit. This binding induces a conformational change in the ribosome that significantly enhances the binding affinity of quinupristin, by a factor of approximately 100.[2][3]

Quinupristin then binds to a nearby site in the nascent polypeptide exit tunnel of the 50S subunit.[4] This dual-binding event effectively blocks two key stages of protein synthesis: dalfopristin inhibits the early phase of peptide bond formation, while quinupristin obstructs the late phase by preventing the elongation of the polypeptide chain and causing the premature release of incomplete peptides.[3][5]

Binding Sites on the 50S Ribosomal Subunit

Crystallographic studies have revealed the precise binding locations of both streptogramin components on the 50S ribosomal subunit.[4]

-

Dalfopristin: Binds to the A- and P-sites of the peptidyl transferase center.

-

Quinupristin: Binds within the ribosomal exit tunnel, in close proximity to the dalfopristin binding site.

The synergistic interaction is mediated by their shared contact with nucleotide A2062 of the 23S rRNA.[4]

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of quinupristin and its synergy with dalfopristin.

Table 1: Binding Affinity of Quinupristin to the 70S Ribosome

| Condition | Association Constant (Ka) (M-1) | Reference |

| Quinupristin alone | 3.5 x 107 | [6] |

| Quinupristin + Dalfopristin | 69 x 107 | [6] |

Table 2: Minimum Inhibitory Concentrations (MICs) of Quinupristin/Dalfopristin

| Bacterial Species | Resistance Profile | MIC Range (μg/mL) | MIC90 (μg/mL) | Reference |

| Staphylococcus aureus | Methicillin-Susceptible | - | ≤1 | - |

| Staphylococcus aureus | Methicillin-Resistant | - | ≤1 | - |

| Streptococcus pneumoniae | - | - | ≤1 | - |

| Enterococcus faecium | Vancomycin-Resistant | - | 1.0 | - |

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the interaction of quinupristin with the 50S ribosomal subunit.

Purification of 50S Ribosomal Subunits

A robust protocol for obtaining high-quality 50S ribosomal subunits is crucial for structural and biochemical studies. The following is a generalized protocol based on methods for purifying bacterial ribosomes.[1][7][8]

Objective: To isolate pure and active 50S ribosomal subunits from bacterial cells.

Materials:

-

Bacterial cell paste (e.g., Deinococcus radiodurans or Escherichia coli)

-

Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 10.5 mM Mg(OAc)2, 0.5 mM EDTA, 6 mM β-mercaptoethanol)

-

Sucrose solutions (10%, 30%, 40% w/v) in an appropriate buffer

-

Ultracentrifuge and rotors (e.g., Beckman Ti 45, SW 32 Ti)

-

Spectrophotometer

Procedure:

-

Cell Lysis: Resuspend bacterial cell paste in ice-cold Lysis Buffer and lyse the cells using a French press or sonication.

-

Clarification: Centrifuge the lysate at low speed (e.g., 30,000 x g) for 30 minutes to remove cell debris.

-

Crude Ribosome Pelleting: Layer the supernatant over a sucrose cushion (e.g., 30% sucrose in Lysis Buffer) and ultracentrifuge at high speed (e.g., 100,000 x g) for 16-18 hours to pellet the ribosomes.

-

Subunit Dissociation: Resuspend the crude ribosome pellet in a low-magnesium buffer (e.g., Lysis Buffer with 1 mM Mg(OAc)2) to dissociate the 70S ribosomes into 30S and 50S subunits.

-

Sucrose Gradient Centrifugation: Layer the dissociated ribosomes onto a 10-40% sucrose density gradient and ultracentrifuge (e.g., at 100,000 x g for 16 hours).

-

Fractionation and Analysis: Fractionate the gradient and monitor the absorbance at 260 nm to identify the peaks corresponding to the 30S and 50S subunits.

-

Pooling and Concentration: Pool the fractions containing the 50S subunits and concentrate them by ultracentrifugation.

-

Storage: Resuspend the purified 50S subunits in a suitable storage buffer and store at -80°C.

Fluorescence Spectroscopy Binding Assay

This assay measures the binding of quinupristin to the ribosome by detecting changes in its intrinsic fluorescence upon complex formation.[6][9][10][11]

Objective: To determine the association constant (Ka) of quinupristin for the ribosome.

Materials:

-

Purified 70S ribosomes or 50S subunits

-

This compound

-

Dalfopristin (for synergy studies)

-

Binding Buffer (e.g., 20 mM HEPES-KOH pH 7.6, 50 mM KCl, 10 mM Mg(OAc)2)

-

Fluorometer

Procedure:

-

Sample Preparation: Dilute the purified ribosomes to a known concentration in the Binding Buffer. Prepare a stock solution of quinupristin and, if applicable, dalfopristin.

-

Titration: In a fluorescence cuvette, add a fixed concentration of ribosomes. Sequentially add increasing concentrations of quinupristin to the cuvette.

-

Fluorescence Measurement: After each addition of quinupristin, allow the system to equilibrate and then measure the fluorescence intensity at the appropriate excitation and emission wavelengths for quinupristin (e.g., excitation ~350 nm, emission ~480 nm).

-

Data Analysis: Plot the change in fluorescence intensity as a function of the quinupristin concentration. Fit the data to a suitable binding isotherm (e.g., a single-site binding model) to calculate the association constant (Ka).

-

Synergy Assessment: Repeat the titration in the presence of a saturating concentration of dalfopristin to determine the effect on quinupristin's binding affinity.

X-ray Crystallography of the 50S-Quinupristin-Dalfopristin Complex

This technique provides high-resolution structural information about the binding of quinupristin and dalfopristin to the 50S ribosomal subunit.[4][12][13][14][15]

Objective: To determine the three-dimensional structure of the 50S subunit in complex with quinupristin and dalfopristin.

Materials:

-

Highly purified and concentrated 50S ribosomal subunits

-

This compound and dalfopristin

-

Crystallization screening solutions

-

X-ray diffraction equipment (synchrotron source recommended)

Procedure:

-

Complex Formation: Incubate the purified 50S subunits with an excess of quinupristin and dalfopristin to ensure saturation of the binding sites.

-

Crystallization: Set up crystallization trials using vapor diffusion (hanging or sitting drop) by mixing the complex with a variety of crystallization screening solutions.

-

Crystal Optimization: Optimize the crystallization conditions (e.g., precipitant concentration, pH, temperature) to obtain large, well-diffracting crystals.

-

Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Structure Determination: Process the diffraction data and solve the structure using molecular replacement, using a known 50S subunit structure as a search model.

-

Model Building and Refinement: Build the atomic models for quinupristin, dalfopristin, and the surrounding ribosomal components into the electron density map and refine the structure.

Cryo-Electron Microscopy (Cryo-EM) Single-Particle Analysis

Cryo-EM is a powerful technique for determining the structure of large macromolecular complexes like the ribosome in a near-native state.[16][17][18][19][20]

Objective: To obtain a high-resolution 3D reconstruction of the 50S subunit in complex with quinupristin.

Materials:

-

Purified 50S ribosomal subunits in complex with quinupristin

-

Cryo-EM grid preparation supplies (grids, vitrification device)

-

Transmission Electron Microscope (TEM) with a direct electron detector

-

Image processing software (e.g., RELION, cryoSPARC)

Procedure:

-

Grid Preparation: Apply a small volume of the 50S-quinupristin complex solution to a cryo-EM grid, blot away excess liquid, and plunge-freeze in liquid ethane to vitrify the sample.

-

Data Acquisition: Collect a large dataset of images (micrographs) of the vitrified particles using a high-end TEM.

-

Image Processing:

-

Particle Picking: Computationally identify individual ribosomal particle images from the micrographs.

-

2D Classification: Classify the particle images into different views to assess sample quality and heterogeneity.

-

Ab-initio 3D Reconstruction: Generate an initial 3D model from the 2D class averages.

-

3D Classification and Refinement: Iteratively classify the particles into different conformational states and refine the 3D reconstructions to high resolution.

-

-

Model Building and Analysis: Build an atomic model into the final cryo-EM density map and analyze the interactions between quinupristin and the ribosome.

Toeprinting Assay

This biochemical assay is used to map the precise location of ribosome stalling on an mRNA template induced by an antibiotic.[21][22][23][24][25]

Objective: To identify the specific codon at which quinupristin stalls the ribosome during translation.

Materials:

-

In vitro transcription/translation system (e.g., PURE system)

-

DNA template encoding a specific mRNA

-

Radioactively or fluorescently labeled DNA primer complementary to the 3' end of the mRNA

-

Reverse transcriptase

-

This compound

-

Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

Procedure:

-

In Vitro Translation: Set up an in vitro translation reaction containing the DNA template, the transcription/translation machinery, and the labeled primer.

-

Antibiotic Addition: Add quinupristin to the reaction to induce ribosome stalling. A control reaction without the antibiotic should be run in parallel.

-

Primer Extension: Initiate reverse transcription. The reverse transcriptase will synthesize a cDNA copy of the mRNA until it encounters the stalled ribosome, at which point it will be blocked.

-

Analysis of cDNA Products: Denature the reaction products and separate them by size on a sequencing gel alongside a sequencing ladder generated from the same DNA template.

-

Stall Site Identification: The presence of a specific band in the quinupristin-treated lane that is absent or reduced in the control lane indicates the position of the ribosome stall site. The precise codon can be determined by comparing the position of the "toeprint" band to the sequencing ladder.

Visualizations

Synergistic Mechanism of Action

Caption: Synergistic inhibition of protein synthesis by dalfopristin and quinupristin.

Experimental Workflow for Ribosome Binding Assay

Caption: Workflow for a fluorescence-based ribosome binding assay.

Logical Relationship in Synergistic Binding

Caption: Logical flow of the synergistic binding of dalfopristin and quinupristin.

References

- 1. A systematic study of 50S ribosomal subunit purification enabling robust crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinupristin/dalfopristin - Wikipedia [en.wikipedia.org]

- 3. Quinupristin | C53H67N9O10S | CID 5388937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Alterations at the peptidyl transferase centre of the ribosome induced by the synergistic action of the streptogramins dalfopristin and quinupristin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Quinupristin (RP 57669): a new tool to investigate ribosome-group B streptogramin interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ribosome purification approaches for studying interactions of regulatory proteins and RNAs with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural Consequences of Deproteinating the 50S Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinupristin (RP 57669): A new tool to investigate ribosome-group B streptogramin interactions | DIAL.pr - BOREAL [dial.uclouvain.be]

- 10. Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorescently labeled ribosomes as a tool for analyzing antibiotic binding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ribosomal Crystallography: Initiation, Peptide Bond Formation, and Amino Acid Polymerization are Hampered by Antibiotics | Annual Reviews [annualreviews.org]

- 13. Structures of the Escherichia coli ribosome with antibiotics bound near the peptidyl transferase center explain spectra of drug action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A 9 A resolution X-ray crystallographic map of the large ribosomal subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. joachimfranklab.org [joachimfranklab.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Making sure you're not a bot! [academiccommons.columbia.edu]

- 19. Single-particle reconstruction of biological macromolecules in electron microscopy – 30 years - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mapping Protein–Protein Interactions at Birth: Single-Particle Cryo-EM Analysis of a Ribosome–Nascent Globin Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Toeprinting assay - Wikipedia [en.wikipedia.org]

- 23. m.youtube.com [m.youtube.com]

- 24. Toeprinting Analysis of Translation Initiation Complex Formation on Mammalian mRNAs [jove.com]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Synthesis of Quinupristin Mesylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinupristin mesylate is a pivotal semi-synthetic streptogramin B antibiotic. In combination with dalfopristin, it forms a potent therapeutic agent, Synercid®, effective against a range of multidrug-resistant Gram-positive bacteria. This guide provides a comprehensive overview of the discovery of its natural precursor, pristinamycin IA, the fermentation and purification processes, the chemical synthesis of quinupristin and its mesylate salt, and its mechanism of action. Detailed experimental protocols, quantitative data, and process visualizations are presented to serve as a valuable resource for professionals in the field of drug discovery and development.

Discovery of the Natural Precursor: Pristinamycin IA

Quinupristin is a semi-synthetic derivative of pristinamycin IA, a naturally occurring antibiotic.[1]

Producing Organism

Pristinamycin IA is a component of the pristinamycin complex produced by the bacterium Streptomyces pristinaespiralis.[2][3] This actinomycete was first identified as the source of this potent antibiotic, paving the way for its therapeutic development.

Initial Isolation and Characterization

The initial discovery and isolation of pristinamycin from S. pristinaespiralis fermentation broths involved classical methods of solvent extraction and purification. Early processes involved acidifying the culture filtrate, followed by extraction with organic solvents like dichloroethane, and subsequent concentration and precipitation.[3] The crude extract was then purified using techniques such as chromatography.[3] The pristinamycin complex was found to be a mixture of two synergistic components: pristinamycin I (a group B streptogramin) and pristinamycin II (a group A streptogramin).[2] Quinupristin is derived from pristinamycin IA.[1]

Fermentation and Purification of Pristinamycin IA

The production of pristinamycin IA, the starting material for quinupristin synthesis, is achieved through fermentation of Streptomyces pristinaespiralis. Optimization of fermentation conditions and efficient purification are critical for maximizing the yield of this key precursor.

Fermentation Protocol for Streptomyces pristinaespiralis

Objective: To cultivate S. pristinaespiralis for the production of pristinamycin.

Materials:

-

Streptomyces pristinaespiralis strain (e.g., NRRL 2958)[3]

-

Seed medium[2]

-

Shake flasks (250 mL)[2]

-

Fermenter (e.g., 170 L or larger)[3]

-

Rotary shaker[2]

Procedure:

-

Seed Culture Preparation: Inoculate 25 mL of seed medium in a 250 mL flask with a spore suspension of S. pristinaespiralis. Incubate at 27°C on a rotary shaker at 240 rpm for 40-44 hours.[2]

-

Inoculation of Fermenter: Use the seed culture to inoculate the production-scale fermenter containing the sterile fermentation medium. The inoculation volume is typically a fraction of the total fermenter volume.[2]

-

Fermentation Conditions: Maintain the fermentation under aerobic conditions at a temperature of 26-27°C and a pH between 6.0 and 7.8.[3] Aeration is provided at a rate of 0.3 to 2.0 liters of air per liter of broth per minute.[3]

-

Monitoring: Monitor the fermentation for parameters such as pH, dissolved oxygen, and pristinamycin production. The production of the antibiotic typically occurs between the 18th and 24th hours of culture.[3]

-

Harvesting: Terminate the fermentation when the desired pristinamycin titer is reached, typically after 24 hours or more.[3]

Purification Protocol for Pristinamycin IA

Objective: To isolate and purify pristinamycin IA from the fermentation broth.

Materials:

-

Fermentation broth containing pristinamycin

-

Hydrochloric acid (6 N)[3]

-

Sodium hydroxide solution[3]

-

Dichloroethane[3]

-

Petroleum ether[3]

-

Filtration apparatus

-

Extraction vessel

-

Rotary evaporator

-

Chromatography columns and resin[3]

Procedure:

-

Acidification and Filtration: Adjust the pH of the fermentation broth to approximately 3 with 6 N hydrochloric acid. Add a filter aid and filter the mixture to separate the mycelia from the filtrate.[3]

-

Neutralization and Extraction: Neutralize the filtrate to a pH of about 7 with a sodium hydroxide solution. Extract the pristinamycin from the neutralized filtrate using dichloroethane in a counter-current extraction setup.[3]

-

Concentration and Precipitation: Concentrate the organic extract under reduced pressure. Precipitate the crude pristinamycin by adding a poor solvent such as petroleum ether.[3]

-

Chromatographic Purification: Dissolve the crude product and purify it using column chromatography to separate pristinamycin IA from other components of the complex.[3]

Quantitative Data for Fermentation and Purification

| Parameter | Value | Reference |

| Fermentation Yield | ||

| Shake Flask (immobilized cells) | 213 mg/L | [4] |

| 170 L Fermenter | 35 g purified product from 420 L broth | [3] |

| Purification | ||

| Extraction Recovery | ~50% | [5] |

Chemical Synthesis of this compound

Quinupristin is a semi-synthetic antibiotic derived from the natural product pristinamycin IA. The synthesis involves a chemical modification of the precursor followed by the formation of the mesylate salt to improve its pharmaceutical properties.

Synthesis of Quinupristin from Pristinamycin IA

The conversion of pristinamycin IA to quinupristin is achieved through a Mannich condensation reaction followed by an elimination step. This modification introduces an exocyclic methylene group alpha to the ketone of the 4-piperidinone ring within the pristinamycin IA structure.[6]

Experimental Protocol: Detailed, publicly available experimental protocols for this specific industrial synthesis are scarce. The following is a generalized representation based on the known chemical transformation.

Objective: To synthesize quinupristin from pristinamycin IA.

Materials:

-

Pristinamycin IA

-

Formaldehyde source (e.g., paraformaldehyde)

-

Secondary amine (e.g., diethylamine)

-

Appropriate solvent system

-

Reagents for elimination step

Procedure:

-

Mannich Reaction: Dissolve pristinamycin IA in a suitable solvent. Add the formaldehyde source and the secondary amine. The reaction is typically carried out under controlled temperature and pH to facilitate the aminomethylation at the desired position.

-

Quaternization and Elimination: The resulting Mannich base is then quaternized, for example, by reaction with methyl iodide. Subsequent treatment with a base promotes an elimination reaction, leading to the formation of the exocyclic double bond characteristic of quinupristin.

-

Purification: The crude quinupristin is purified using chromatographic techniques to remove unreacted starting materials and byproducts.

Synthesis of this compound

The final step in the preparation of the active pharmaceutical ingredient is the formation of the mesylate salt. This is typically done to improve the solubility and stability of the drug for intravenous administration.[7]

Experimental Protocol: Specific industrial protocols are proprietary. The following is a general procedure for salt formation.

Objective: To prepare the mesylate salt of quinupristin.

Materials:

-

Purified quinupristin base

-

Methanesulfonic acid

-

A suitable solvent (e.g., a polar aprotic solvent)

Procedure:

-

Dissolution: Dissolve the purified quinupristin base in an appropriate solvent.

-

Salt Formation: Add a stoichiometric amount of methanesulfonic acid to the solution, often with cooling to control the exothermic reaction.

-

Crystallization/Precipitation: The this compound salt will typically precipitate or crystallize out of the solution. The process may be aided by cooling or the addition of an anti-solvent.

-

Isolation and Drying: The solid this compound is collected by filtration, washed with a suitable solvent, and dried under vacuum to yield the final product.

Quantitative Data for Synthesis

Mechanism of Action

Quinupristin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It is a component of the streptogramin B class of antibiotics.[1]

Ribosomal Binding and Inhibition of Protein Synthesis

Quinupristin binds to the 50S ribosomal subunit of the bacterial ribosome.[8] Specifically, it binds to a site that overlaps with the binding site of macrolide antibiotics and blocks the exit tunnel through which nascent polypeptide chains emerge.[9] This blockage prevents the elongation of the polypeptide chain, leading to the premature release of incomplete and non-functional proteins.[9]

Quinupristin is used in combination with dalfopristin, a streptogramin A antibiotic, in a 30:70 ratio.[1] Dalfopristin also binds to the 50S ribosomal subunit, but at a different site. The binding of dalfopristin induces a conformational change in the ribosome that increases the binding affinity of quinupristin by approximately 100-fold.[1] This synergistic action results in a stable ternary complex of ribosome-dalfopristin-quinupristin, which effectively locks the ribosome in a non-productive state, leading to a bactericidal effect against many pathogens.

Visualizations

Experimental Workflow: From Fermentation to Purified Pristinamycin IA

Caption: Workflow for Pristinamycin IA production.

Synthetic Pathway: From Pristinamycin IA to this compound

Caption: Synthesis of this compound.

Mechanism of Action: Ribosomal Inhibition

Caption: Quinupristin/Dalfopristin ribosomal binding.

References

- 1. Quinupristin/dalfopristin - Wikipedia [en.wikipedia.org]

- 2. Improvement of pristinamycin I (PI) production in Streptomyces pristinaespiralis by metabolic engineering approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US3154475A - Process for the production of pristinamycin - Google Patents [patents.google.com]

- 4. Optimization of fermentation conditions for pristinamycin production by immobilized Streptomyces pristinaespiralis using response surface methodology | Electronic Journal of Biotechnology [ejbiotechnology.info]

- 5. researchgate.net [researchgate.net]

- 6. adooq.com [adooq.com]

- 7. bioaustralis.com [bioaustralis.com]

- 8. Quinupristin | C53H67N9O10S | CID 5388937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

The Synergistic Core of Quinupristin-Dalfopristin: A Technical Guide to its Antimicrobial Mechanism

For Researchers, Scientists, and Drug Development Professionals

Quinupristin-dalfopristin, a combination of two semi-synthetic streptogramin antibiotics, represents a critical therapeutic option against challenging Gram-positive infections, including those caused by vancomycin-resistant Enterococcus faecium (VREF) and methicillin-resistant Staphylococcus aureus (MRSA). The enhanced efficacy of this combination lies in a remarkable synergistic mechanism at the heart of the bacterial ribosome. This guide provides an in-depth exploration of this synergy, detailing the molecular interactions, quantitative data, and the experimental protocols used to elucidate this powerful antimicrobial action.

The Molecular Basis of Synergy: A Dual Assault on Protein Synthesis

Quinupristin and dalfopristin, derived from pristinamycin IA and pristinamycin IIA respectively, are individually bacteriostatic. However, when combined in a 30:70 ratio, they become a potent bactericidal agent.[1][2] This synergy arises from their cooperative binding to the 50S subunit of the bacterial ribosome, the cellular machinery responsible for protein synthesis.[3][4]

Dalfopristin's Pioneering Role: Dalfopristin (a streptogramin A) initiates the synergistic interaction by binding to the peptidyl transferase center (PTC) on the 23S rRNA of the 50S ribosomal subunit.[3][5] This binding event induces a critical conformational change in the ribosome. This alteration in the three-dimensional structure of the ribosome creates a high-affinity binding site for quinupristin.[2][5] In fact, the binding of dalfopristin enhances the affinity of quinupristin for its target by a factor of approximately 100.[2][6]

Quinupristin's Decisive Action: Quinupristin (a streptogramin B) binds to a nearby site in the ribosomal exit tunnel.[5] This binding physically obstructs the path of the elongating polypeptide chain.[5]

The combined action of dalfopristin and quinupristin results in a multi-pronged attack on protein synthesis:

-

Inhibition of Peptide Bond Formation: Dalfopristin's binding to the PTC directly interferes with the formation of peptide bonds, a crucial step in polypeptide chain elongation.[2]

-

Blockade of Polypeptide Elongation: Quinupristin's position in the exit tunnel prevents the nascent polypeptide chain from extending beyond a few amino acids.[2]

-

Premature Release of Incomplete Peptides: The stalled polypeptide chains are prematurely released from the ribosome.[2]

This concerted inhibition of both the early and late phases of protein synthesis leads to a rapid cessation of essential protein production, ultimately resulting in bacterial cell death.[3]

References

- 1. Time-kill kinetics of quinupristin/dalfopristin on Staphylococcus aureus with and without a raised MBC evaluated by two methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. Dalfopristin | C34H50N4O9S | CID 6323289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Protein Synthesis Inhibitors [ceufast.com]

- 5. emerypharma.com [emerypharma.com]

- 6. Filter binding assay - Wikipedia [en.wikipedia.org]

Navigating the Solubility of Quinupristin Mesylate: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the solubility of an active pharmaceutical ingredient (API) like quinupristin mesylate is a cornerstone of successful formulation and application. This in-depth guide provides a comprehensive overview of the solubility of this compound in dimethyl sulfoxide (DMSO) and other common laboratory solvents, complete with experimental protocols and visual workflows to facilitate practical application.

This compound, a streptogramin antibiotic, is a critical component in combating various bacterial infections. Its efficacy is intrinsically linked to its bioavailability, which is heavily influenced by its solubility characteristics. This document collates available data on its solubility and provides a detailed methodology for its determination.

Quantitative Solubility Data

While specific quantitative solubility data for this compound remains limited in publicly accessible literature, qualitative assessments consistently categorize it as soluble in a range of common organic solvents and as having good solubility in water. The following table summarizes the available qualitative solubility information.

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble[1][2][3][4][5][6] |

| Ethanol | Soluble[1][2][3][4][5] |

| Methanol | Soluble[1][2][3][4][5] |

| Dimethylformamide (DMF) | Soluble[1][2][3][4][5] |

| Water | Good water solubility[1][2][5] |

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[7][8][9] This protocol outlines the key steps for determining the solubility of this compound.

Materials and Equipment:

-

This compound powder

-

Solvent of interest (e.g., DMSO, Ethanol, Water)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound powder to a series of vials containing a known volume of the solvent. The exact amount of excess solid is not critical, but enough should be added to ensure that saturation is reached and that solid material remains at the end of the experiment.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[8]

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker.

-

Allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

-

Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles. This step is crucial to avoid artificially high solubility readings.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC.

-

-

Data Analysis:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

The resulting value represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

-

Visualizing Experimental Workflows and Mechanisms

To further clarify the experimental process and the compound's mechanism of action, the following diagrams have been generated using Graphviz.

Caption: Workflow for Shake-Flask Solubility Determination.

Caption: General Mechanism of Action of Quinupristin.

This guide provides a foundational understanding of this compound's solubility. For specific applications, it is always recommended to perform experimental verification of solubility under the precise conditions of your intended use.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. bioaustralis.com [bioaustralis.com]

- 3. glpbio.com [glpbio.com]

- 4. caymanchem.com [caymanchem.com]

- 5. bioaustralis.com [bioaustralis.com]

- 6. This compound | Bacterial | | Invivochem [invivochem.com]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. bioassaysys.com [bioassaysys.com]

In Vitro Spectrum of Activity of Quinupristin Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro spectrum of activity of Quinupristin, a streptogramin antibiotic. As Quinupristin is primarily used in a synergistic combination with Dalfopristin (30:70 ratio), this document will focus on the activity of the combined product, Quinupristin/Dalfopristin (Synercid®).

Mechanism of Action

Quinupristin and Dalfopristin are protein synthesis inhibitors that act synergistically to achieve bactericidal activity against susceptible organisms. While each component is individually bacteriostatic, their combination is potent and effective.[1][2] Dalfopristin, a streptogramin A antibiotic, binds to the 23S portion of the 50S ribosomal subunit. This binding induces a conformational change that significantly increases the binding affinity of Quinupristin, a streptogramin B antibiotic, to a nearby site on the 50S ribosomal subunit by a factor of about 100.[1][3]

Dalfopristin inhibits the early phase of protein synthesis by interfering with peptidyl transferase activity.[3][4] Quinupristin, in turn, blocks the late phase of protein synthesis by preventing the elongation of the polypeptide chain and causing the release of incomplete peptide chains.[3][4] This dual mechanism of action at different stages of protein synthesis results in a highly effective and sustained inhibition of bacterial growth.[4][5]

References

- 1. Quinupristin/dalfopristin - Wikipedia [en.wikipedia.org]

- 2. Quinupristin/dalfopristin: the first available macrolide-lincosamide-streptogramin antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Dalfopristin | C34H50N4O9S | CID 6323289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinupristin Mesylate in Pharmaceutical Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinupristin mesylate, a streptogramin antibiotic, is a critical component in combating infections caused by multi-drug resistant Gram-positive bacteria. When combined with dalfopristin, it forms a synergistic injectable antibiotic known as Synercid®. Accurate and precise quantification of this compound in pharmaceutical formulations is paramount for ensuring product quality, safety, and efficacy. This application note provides a detailed, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound in a lyophilized powder for injection. The method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control analysis.

Experimental

Instrumentation and Materials

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).

-

Chromatographic Data System (CDS): OpenLab CDS or equivalent.

-

Analytical Column: Waters XBridge Shield RP18, 4.6 x 150 mm, 3.5 µm particle size.

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Sodium Sulphate (analytical grade)

-

Water (HPLC grade)

-

This compound reference standard

-

-

Sample Formulation: Lyophilized powder for injection containing Quinupristin and Dalfopristin.[1][2][3][4]

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

| Parameter | Condition |

| Mobile Phase A | 0.05% Trifluoroacetic acid and 0.25M Sodium Sulphate in Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 210 nm |

| Run Time | 20 minutes |

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 70 | 30 |

| 15.0 | 30 | 70 |

| 17.0 | 70 | 30 |

| 20.0 | 70 | 30 |

Protocols

Standard Solution Preparation

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

-

Add approximately 15 mL of diluent (Mobile Phase A:Mobile Phase B, 70:30 v/v) and sonicate for 5 minutes to dissolve.

-

Allow the solution to cool to room temperature and dilute to volume with the diluent.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 10 µg/mL to 150 µg/mL.

Sample Preparation

-

Reconstitution: Reconstitute the contents of one vial of lyophilized powder for injection with the appropriate volume of 5% Dextrose Injection as specified on the product label.[2]

-

Sample Stock Solution: Transfer an accurately measured volume of the reconstituted solution equivalent to 25 mg of Quinupristin into a 25 mL volumetric flask.

-

Dilute to volume with the diluent and mix well.

-

Working Sample Solution: Further dilute the sample stock solution with the diluent to obtain a theoretical concentration of 50 µg/mL of Quinupristin.

-

Filter the final solution through a 0.45 µm nylon syringe filter before injection.

Method Validation Summary

The developed HPLC method was validated according to ICH guidelines, and the results are summarized below.

| Validation Parameter | Result |

| Specificity | No interference from excipients or degradants |

| Linearity (r²) | > 0.999 |

| Range | 10 - 150 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (%RSD) | < 2.0% |

| LOD | 0.5 µg/mL |

| LOQ | 1.5 µg/mL |

Forced Degradation Study

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. A summary of the conditions and observations is provided below.

| Stress Condition | Procedure | Observation |

| Acid Hydrolysis | 0.1 N HCl at 60°C for 2 hours | Significant degradation observed |

| Base Hydrolysis | 0.1 N NaOH at 60°C for 1 hour | Significant degradation observed |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | Moderate degradation observed |

| Thermal Degradation | 105°C for 48 hours | Minor degradation observed |

| Photolytic Degradation | Exposed to UV light (254 nm) for 24 hours | Minor degradation observed |

Diagrams

Caption: Experimental workflow for HPLC analysis.

References

Application Notes: Quinupristin Mesylate in Cell Culture Assays

Introduction

Quinupristin mesylate is a streptogramin B antibiotic renowned for its potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF).[1] It functions by inhibiting bacterial protein synthesis.[1][2] In clinical and research settings, Quinupristin is almost exclusively used in a synergistic combination with Dalfopristin, a streptogramin A antibiotic.[3] This combination, known as Quinupristin/Dalfopristin (Q/D) and marketed under the trade name Synercid, is typically formulated in a 30:70 weight-to-weight ratio.[3][4] While individual components are bacteriostatic, their combination is often bactericidal.[3][5] These application notes provide detailed protocols for evaluating the efficacy and cytotoxicity of this compound, primarily as part of the Q/D combination, in various cell culture-based assays.

Mechanism of Action

The efficacy of the Quinupristin/Dalfopristin combination stems from a synergistic interaction at the bacterial ribosome. Both components target the 50S subunit, but at different stages of protein synthesis.[3][6] Dalfopristin binds first to the peptidyl transferase center of the 23S rRNA portion of the 50S subunit.[3][5] This initial binding induces a conformational change in the ribosome that increases the binding affinity for Quinupristin by approximately 100-fold.[3][7] Quinupristin then binds to a nearby site, physically blocking the elongation of the nascent polypeptide chain and causing the release of incomplete peptides.[3][8] This dual-action mechanism effectively halts protein synthesis, leading to bacterial growth inhibition or cell death.[1]

Data Presentation: In Vitro Susceptibility

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for the Quinupristin/Dalfopristin (Q/D) combination against various Gram-positive pathogens. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[9]

Table 1: MIC of Quinupristin/Dalfopristin against Staphylococcus Species

| Organism | Resistance Phenotype | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| S. aureus | Methicillin-Susceptible (MSSA) | 0.25 | 0.5 | [10][11] |

| S. aureus | Methicillin-Resistant (MRSA) | 0.25 - 0.5 | 0.5 - 1.0 | [10][11] |

| S. epidermidis | Methicillin-Susceptible (MSSE) | 0.25 | 0.25 | [11] |

| S. epidermidis | Methicillin-Resistant (MRSE) | 0.25 | 0.5 | [11] |

Table 2: MIC of Quinupristin/Dalfopristin against Streptococcus Species

| Organism | Penicillin Susceptibility | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| S. pneumoniae | Susceptible & Resistant | Not specified | 0.75 - 1.0 | [10][12] |

| S. pyogenes | Not specified | 0.125 | 0.125 | [11] |

Table 3: MIC of Quinupristin/Dalfopristin against Enterococcus Species

| Organism | Vancomycin Susceptibility | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| E. faecium | Vancomycin-Resistant (VREF) | Not specified | 1.0 | [10] |

| E. faecalis | Not specified | 2.0 | 4.0 | [11] |

Note: Quinupristin/Dalfopristin has limited activity against E. faecalis.[11][13]

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol details the determination of the MIC of Quinupristin/Dalfopristin against a bacterial isolate, following standardized guidelines.[14][15]

Materials:

-

Quinupristin/Dalfopristin (30:70 ratio) solution

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial culture in log-phase growth

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Sterile pipette tips and reservoirs

Procedure:

-

Prepare Inoculum: Culture bacteria overnight on an appropriate agar plate. Select several colonies to inoculate a tube of CAMHB. Incubate until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

Drug Dilution: Prepare serial two-fold dilutions of the Quinupristin/Dalfopristin stock solution in CAMHB directly in the 96-well plate. A typical concentration range for testing is 0.06 to 64 µg/mL.

-

Inoculation: Add the diluted bacterial inoculum to each well containing the antibiotic dilutions. The final volume in each well should be uniform (e.g., 100 µL).

-

Controls: Include a positive control well (inoculum without antibiotic) to ensure bacterial growth and a negative control well (broth only) for sterility and background measurement.

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of the drug that completely inhibits visible growth, as observed by the naked eye or measured with a microplate reader.

Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the potential toxicity of this compound to mammalian cells, a critical step in drug development.[16][17][18]

Materials:

-

Mammalian cell line (e.g., HepG2, HEK293, THP-1)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO or water)[4]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Sterile 96-well cell culture plates

-

Microplate reader (570 nm wavelength)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the various drug concentrations.

-

Controls: Include vehicle controls (medium with the same concentration of DMSO used for the drug stock) and untreated controls (cells in medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: After incubation, add MTT solution to each well (to a final concentration of ~0.5 mg/mL) and incubate for another 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[17]

-

Solubilization: Carefully remove the medium and add a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the purple solution at ~570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration of drug that inhibits 50% of cell viability).

References

- 1. What is the mechanism of Quinupristin mesilate? [synapse.patsnap.com]

- 2. youtube.com [youtube.com]

- 3. Quinupristin/dalfopristin - Wikipedia [en.wikipedia.org]

- 4. bioaustralis.com [bioaustralis.com]

- 5. What is the mechanism of Dalfopristin mesilate? [synapse.patsnap.com]

- 6. Quinupristin/dalfopristin: the first available macrolide-lincosamide-streptogramin antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. idexx.dk [idexx.dk]

- 10. Antimicrobial activity of quinupristin-dalfopristin (RP 59500, Synercid) tested against over 28,000 recent clinical isolates from 200 medical centers in the United States and Canada - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro activity of quinupristin/dalfopristin against clinical isolates of common gram-positive bacteria in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antimicrobial activity of quinupristin/dalfopristin, a new injectable streptogramin with a wide Gram-positive spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro activity of quinupristin/dalfopristin against selected bacterial pathogens isolated in Italy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Treatment of Vancomycin-Resistant Enterococcus faecium with RP 59500 (Quinupristin-Dalfopristin) Administered by Intermittent or Continuous Infusion, Alone or in Combination with Doxycycline, in an In Vitro Pharmacodynamic Infection Model with Simulated Endocardial Vegetations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Minimal inhibitory concentrations and minimal bactericidal concentrations of quinupristin/dalfopristin against clinical isolates of Corynebacterium jeikeium and Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. files.eric.ed.gov [files.eric.ed.gov]

Application Note: Animal Models for Studying Quinupristin Mesylate Efficacy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinupristin, administered intravenously in a 30:70 (w/w) combination with dalfopristin as quinupristin/dalfopristin, is a streptogramin antibiotic effective against a broad spectrum of Gram-positive bacteria.[1] This combination acts synergistically by binding to the 50S ribosomal subunit, thereby inhibiting protein synthesis and exerting a bactericidal effect.[2] It is particularly valuable for treating severe infections caused by multi-drug resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF).[1][3][4]

Animal models of infection are indispensable tools in preclinical drug development. They provide a crucial bridge between in vitro activity and clinical efficacy by allowing for the evaluation of pharmacokinetics (PK) and pharmacodynamics (PD) in a complex biological system.[2][5] For quinupristin/dalfopristin, animal models have been instrumental in defining optimal dosing regimens and demonstrating its potential as an alternative to vancomycin for severe staphylococcal and streptococcal infections.[1][2] This document outlines key animal models and provides detailed protocols for assessing the in vivo efficacy of quinupristin mesylate.

Key Animal Models for Efficacy Studies

Several well-established animal models are used to evaluate the in vivo efficacy of quinupristin/dalfopristin against clinically relevant pathogens.[1][2]

-

Neutropenic Murine Thigh Infection Model: This is a highly standardized and extensively used model for the initial in vivo evaluation of antimicrobials.[6][7] It mimics a deep-seated soft tissue infection and allows for the quantitative comparison of different dosing regimens by measuring the reduction in bacterial load (CFU/gram) in the thigh muscle.[6] Animals are rendered neutropenic with cyclophosphamide to minimize the influence of the host immune system, thereby isolating the effect of the antibiotic.[6][7][8] This model is particularly useful for establishing PK/PD relationships, such as the AUC/MIC ratio, which is a key predictor of quinupristin/dalfopristin efficacy.[9]

-

Rat Infective Endocarditis Model: This model simulates a severe, deep-seated infection that is notoriously difficult to treat.[10] It involves inducing sterile vegetations on a heart valve (typically the aortic valve) by inserting a catheter, followed by intravenous inoculation of the pathogen.[10][11] The rat endocarditis model is more complex than the thigh model but is highly relevant for evaluating antibiotics intended to treat life-threatening infections like endocarditis.[10][12] Efficacy is determined by quantifying the bacterial load in the cardiac vegetations.[13]

-

Murine Sepsis Model: This model evaluates the ability of an antibiotic to protect against a systemic infection that leads to sepsis.[2] Mice are typically infected via intraperitoneal or intravenous injection of a bacterial suspension. The primary endpoint is survival over a defined period. This model is crucial for assessing an antibiotic's ability to handle overwhelming bacteremia.

Data Presentation

Table 1: In Vitro Activity of Quinupristin/Dalfopristin

| Organism | MIC50 (mg/L) | MIC90 (mg/L) |

| Staphylococcus aureus (MRSA) | 0.5 | 1.0 |

| Enterococcus faecium (VREF) | 0.5 | 1.0 |

| Data derived from in vitro susceptibility testing reports. MIC90 indicates the concentration required to inhibit 90% of isolates.[4][14] |

Table 2: Pharmacokinetic Parameters of Quinupristin/Dalfopristin in Animal Models

| Species | Component | Elimination Half-Life (t½) | Volume of Distribution (Vd) | Clearance |

| Rat | Quinupristin | ~0.6 hours | ~5.4 L/kg | ~6-7 L·h/kg |

| Rat | Dalfopristin | ~0.6 hours | ~4.9 L/kg | ~6-7 L·h/kg |

| Monkey | Quinupristin | ~0.5 hours | ~1.08 L/kg | Lower than rat |

| Monkey | Dalfopristin | ~0.2 hours | ~0.71 L/kg | Lower than rat |

| Pharmacokinetic parameters can vary based on the specific study design and analytical methods used.[15][16] |

Table 3: Efficacy of Quinupristin/Dalfopristin in Experimental Endocarditis Models

| Model | Pathogen | Treatment Regimen | Log10 CFU/g Reduction (vs. Control) | Sterilization Rate | Reference |

| Rabbit | MRSA (MLSBs) | Q/D + Vancomycin | ~5.5 | 38% | [17] |

| Rabbit | MRSA (MLSBs) | Q/D + Rifampin | Significant (not quantified) | 94% | [18] |

| Rat | MRSA (MLSBc) | Q/D + Cefamandole | Significant (not quantified) | Not reported | [13] |

| MLSBs: Macrolide-Lincosamide-Streptogramin B susceptible; MLSBc: Constitutively resistant. |

Experimental Protocols

Protocol 1: Neutropenic Murine Thigh Infection Model

This protocol is adapted from standard methodologies used for antimicrobial efficacy testing.[6][8][19]

1. Animal Preparation:

- Use 6-week-old, specific-pathogen-free, female ICR or CD-1 mice weighing 23-27 g.[8][20]

- Induce neutropenia (<100 neutrophils/mm³) by administering two intraperitoneal (IP) injections of cyclophosphamide. A common regimen is 150 mg/kg given 4 days prior to infection and 100 mg/kg given 1 day before infection.[8][20]

2. Inoculum Preparation:

- Culture the desired bacterial strain (e.g., S. aureus ATCC 29213) to the early-logarithmic growth phase in an appropriate broth (e.g., Tryptic Soy Broth).

- Wash the bacterial cells with sterile saline and resuspend to achieve a final concentration of approximately 1 x 10⁷ CFU/mL.

3. Induction of Infection:

- Two hours before initiating antibiotic treatment, anesthetize the mice.

- Inject 0.1 mL of the bacterial suspension intramuscularly into the posterior thigh muscle.[8]

4. Drug Administration:

- Administer this compound (or the quinupristin/dalfopristin combination) via a clinically relevant route, typically subcutaneous (SC) or intravenous (IV).

- Dosing regimens should be designed to investigate PK/PD relationships, involving various doses and frequencies (e.g., every 8 or 12 hours).

5. Endpoint Analysis:

- At 24 hours post-initiation of treatment, euthanize the mice via CO₂ asphyxiation.[19]

- Aseptically dissect the entire thigh muscle.

- Weigh the tissue and homogenize it in a fixed volume of sterile phosphate-buffered saline (PBS) (e.g., 3 mL).[6][8]

- Perform serial ten-fold dilutions of the tissue homogenate in sterile PBS.

- Plate 100 µL aliquots of appropriate dilutions onto agar plates (e.g., Tryptic Soy Agar with 5% sheep's blood).[6]

- Incubate the plates at 37°C for ~20 hours.

- Enumerate the bacterial colonies and calculate the CFU per gram of thigh tissue. The efficacy is determined by the change in log₁₀ CFU/g compared to untreated controls.[19]

Protocol 2: Rat Infective Endocarditis Model

This protocol is based on established methods for inducing experimental endocarditis.[10][11]

1. Animal Preparation:

- Use male Sprague-Dawley or Wistar rats (250-300 g).

- Anesthetize the rat (e.g., with ketamine-xylazine).

2. Catheter Placement for Vegetation Induction:

- Surgically expose the right carotid artery.

- Insert a sterile polyethylene catheter through the carotid artery and advance it into the left ventricle of the heart to induce trauma to the aortic valve.[11]

- Secure the catheter in place and close the incision. Allow the animal to recover for 24-48 hours. This procedure leads to the formation of sterile thrombotic vegetations on the valve.

3. Induction of Infection:

- Administer a prepared bacterial inoculum (e.g., 1 x 10⁵ - 1 x 10⁶ CFU of MRSA) in 0.5-1.0 mL of saline via the tail vein.[11][17]

4. Drug Administration:

- Begin treatment 24 hours after bacterial inoculation.

- Administer quinupristin/dalfopristin intravenously or subcutaneously at dosages designed to simulate human therapeutic regimens (e.g., 7.5 mg/kg every 8 hours).[13][21]

- Continue treatment for a clinically relevant duration, typically 3 to 5 days.[11][13]

5. Endpoint Analysis:

- At the end of the treatment period, euthanize the rats.

- Aseptically remove the heart.

- Excise the cardiac vegetations from the aortic valve, weigh them, and homogenize them in sterile saline.

- Perform serial dilutions and plate for CFU enumeration as described in the thigh infection model.

- Efficacy is measured by the reduction in log₁₀ CFU/g of vegetation compared to untreated controls. Sterilization of the vegetation is a key success metric.[17]

Mandatory Visualizations

Mechanism of Action and Experimental Workflows

Caption: Synergistic inhibition of protein synthesis by Quinupristin/Dalfopristin.

Caption: Experimental workflow for the Neutropenic Murine Thigh Infection Model.

Caption: Experimental workflow for the Rat Infective Endocarditis Model.

References

- 1. Quinupristin/dalfopristin: a review of its activity in experimental animal models of infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. The efficacy and safety of quinupristin/dalfopristin for the treatment of infections caused by vancomycin-resistant Enterococcus faecium. Synercid Emergency-Use Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. noblelifesci.com [noblelifesci.com]

- 7. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]

- 8. Murine thigh infection model. [bio-protocol.org]

- 9. Clinical pharmacokinetics of quinupristin/dalfopristin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Experimental Endocarditis Model of Methicillin Resistant Staphylococcus aureus (MRSA) in Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. unthsc.edu [unthsc.edu]

- 12. mdpi.com [mdpi.com]

- 13. Quinupristin-Dalfopristin Combined with β-Lactams for Treatment of Experimental Endocarditis Due to Staphylococcus aureus Constitutively Resistant to Macrolide-Lincosamide-Streptogramin B Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. The pharmacokinetics of quinupristin/dalfopristin in laboratory animals and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Efficacies of Quinupristin-Dalfopristin Combined with Vancomycin In Vitro and in Experimental Endocarditis Due to Methicillin-Resistant Staphylococcus aureus in Relation to Cross-Resistance to Macrolides, Lincosamides, and Streptogramin B- Type Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Activities of the Combination of Quinupristin-Dalfopristin with Rifampin In Vitro and in Experimental Endocarditis Due to Staphylococcus aureus Strains with Various Phenotypes of Resistance to Macrolide-Lincosamide-Streptogramin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mouse Neutropenic Thigh Infection Model [bio-protocol.org]

- 20. journals.asm.org [journals.asm.org]

- 21. academic.oup.com [academic.oup.com]

Application Notes and Protocols for In Vivo Animal Studies with Quinupristin/Dalfopristin

Introduction

Quinupristin, in combination with dalfopristin (in a 30:70 w/w ratio), is a parenteral streptogramin antibiotic effective against a range of Gram-positive bacteria, including multi-drug resistant strains.[1] This combination, often referred to as quinupristin/dalfopristin, acts synergistically to inhibit bacterial protein synthesis.[2][3] Dalfopristin binds to the 50S ribosomal subunit, inducing a conformational change that increases the affinity for quinupristin, which in turn blocks polypeptide elongation.[2] Due to its efficacy, quinupristin/dalfopristin is a valuable tool for researchers studying bacterial infections in various animal models. These application notes provide a comprehensive overview of its use in in vivo animal studies, including dosage information, experimental protocols, and relevant biological pathways.

It is important to note that while the request specifies "quinupristin mesylate," the vast majority of preclinical and clinical use involves the combination product quinupristin/dalfopristin. The data and protocols presented here pertain to this combination.

Data Presentation: Quinupristin/Dalfopristin Dosage in In Vivo Animal Studies

The following tables summarize the dosages of quinupristin/dalfopristin used in various animal models for different research applications.

Table 1: Dosage of Quinupristin/Dalfopristin in Rodent Models

| Animal Model | Infection Model | Dosage | Route of Administration | Key Findings | Reference |

| Mice | Pneumocystis carinii | 50-200 mg/kg/day | Intraperitoneal (IP) | Reduced organism burden up to 15-fold in treatment models and 302-fold in prophylaxis. | [4] |

| Rats | Endocarditis (MRSA) | Simulating human dose of 7 mg/kg twice daily | Intravenous (IV) | Combination with β-lactams significantly decreased valve infection. | [5] |

| Rats | Pharmacokinetics | Not specified | Intravenous (IV) Infusion | Blood elimination half-life of quinupristin was approximately 0.6 hours. | [6] |

Table 2: Dosage of Quinupristin/Dalfopristin in Non-Rodent Models

| Animal Model | Infection Model | Dosage | Route of Administration | Key Findings | Reference |

| Rabbit | Experimental Meningitis (S. pneumoniae) | 50 mg/kg | Intravenous (IV) bolus | Caused a 2 log kill in 2 hours when administered during CSF inflammation. A second dose resulted in a 3 log loss of viability after 4 hours. | [7] |

| Monkey (Macaca fascicularis) | Pharmacokinetics | Not specified | Intravenous (IV) Infusion | Blood elimination half-life of quinupristin was approximately 0.5 hours. | [6] |

Experimental Protocols

General Preparation and Administration of Quinupristin/Dalfopristin

Quinupristin/dalfopristin is supplied as a lyophilized powder and requires reconstitution before administration.

1. Reconstitution:

-

Reconstitute the vial with 5% Dextrose in Water (D5W). Note: Do not use saline solutions as they are incompatible with quinupristin/dalfopristin.[2][8]

-

The reconstituted solution should be further diluted in D5W to the desired final concentration for administration.[3]

2. Administration:

-

Intravenous (IV) Infusion: This is the most common route of administration.[2] The infusion should be given over a controlled period, typically 60 minutes in clinical settings, to minimize venous irritation.[3][9] For animal studies, a similar controlled infusion is recommended.

-

Intraperitoneal (IP) Injection: This route has been used in mouse models.[4]

Protocol 1: Murine Model of Pneumocystis carinii Infection

This protocol is adapted from studies evaluating the efficacy of quinupristin/dalfopristin in treating and preventing Pneumocystis carinii pneumonia in immunosuppressed mice.[4]

1. Animal Model:

-

Use immunosuppressed mice (e.g., corticosteroid-treated or genetically deficient strains).

2. Drug Preparation:

-

Prepare a stock solution of quinupristin/dalfopristin in D5W.

-

Dilute the stock solution to the final desired concentrations (e.g., for doses of 50, 100, and 200 mg/kg/day).

3. Treatment Regimen:

-

Administer the prepared quinupristin/dalfopristin solution intraperitoneally once daily for the duration of the treatment period (e.g., 3 weeks).

4. Prophylaxis Regimen:

-

Administer 100 mg/kg/day intraperitoneally three times a week.

5. Outcome Assessment:

-

At the end of the study, euthanize the mice and collect lung tissue.

-

Quantify the P. carinii burden using established methods such as cyst counting via staining or quantitative PCR.

Protocol 2: Rabbit Model of Experimental Meningitis

This protocol is based on a study investigating the efficacy of quinupristin/dalfopristin against Streptococcus pneumoniae in a rabbit meningitis model.[7]

1. Animal Model:

-

Use New Zealand White rabbits.

2. Induction of Meningitis:

-

Induce meningitis through intracisternal injection of a clinical isolate of S. pneumoniae.

3. Drug Administration:

-

At a defined time point after infection (e.g., when cerebrospinal fluid inflammation is established), administer a 50 mg/kg intravenous bolus of quinupristin/dalfopristin.

-

A second dose can be administered after a specified interval (e.g., 2 hours) to assess enhanced efficacy.

4. Sample Collection and Analysis:

-

Collect cerebrospinal fluid (CSF) samples at various time points post-treatment.

-

Determine the bacterial load in the CSF by performing quantitative cultures (colony-forming unit counts).

Mandatory Visualization

Signaling Pathway: Mechanism of Action of Quinupristin/Dalfopristin

Caption: Mechanism of action of quinupristin and dalfopristin on the bacterial 50S ribosome.

Experimental Workflow: In Vivo Efficacy Study

Caption: General workflow for an in vivo efficacy study of quinupristin/dalfopristin.

References

- 1. Quinupristin/dalfopristin: a review of its activity in experimental animal models of infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinupristin-dalfopristin | Pharmacology Mentor [pharmacologymentor.com]

- 3. drugs.com [drugs.com]

- 4. In Vitro and In Vivo Effects of Quinupristin-Dalfopristin against Pneumocystis carinii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinupristin-Dalfopristin Combined with β-Lactams for Treatment of Experimental Endocarditis Due to Staphylococcus aureus Constitutively Resistant to Macrolide-Lincosamide-Streptogramin B Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The pharmacokinetics of quinupristin/dalfopristin in laboratory animals and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activity of quinupristin/dalfopristin against Streptococcus pneumoniae in vitro and in vivo in the rabbit model of experimental meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. drugs.com [drugs.com]

Application Notes and Protocols for Quinupristin/Dalfopristin Synergy Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting in vitro synergy studies with Quinupristin/Dalfopristin (Q/D), a streptogramin antibiotic combination. The methodologies described are essential for evaluating the enhanced antimicrobial effect of Q/D when combined with other antibiotics against clinically relevant pathogens, particularly multidrug-resistant strains such as Vancomycin-Resistant Enterococcus faecium (VREF) and Methicillin-Resistant Staphylococcus aureus (MRSA).

Mechanism of Synergistic Action

Quinupristin and Dalfopristin are individually bacteriostatic agents that, when combined, exhibit bactericidal activity. Their synergy arises from their sequential inhibition of bacterial protein synthesis at the 50S ribosomal subunit. Dalfopristin binds first, inducing a conformational change in the ribosome that increases the binding affinity of Quinupristin by approximately 100-fold. Dalfopristin inhibits the early phase of protein synthesis by interfering with peptidyl transfer, while Quinupristin binds to a nearby site and blocks the late phase of protein synthesis, preventing polypeptide elongation and leading to the release of incomplete peptide chains.[1] This dual action at different stages of protein synthesis results in a potent synergistic and bactericidal effect.

Mechanism of Quinupristin/Dalfopristin Synergy

Experimental Protocols

Accurate determination of antibiotic synergy is crucial for preclinical assessment. The following are detailed protocols for the most common methods used in Quinupristin/Dalfopristin synergy studies.

Checkerboard Microdilution Assay

The checkerboard assay is a widely used method to assess the in vitro interaction between two antimicrobial agents. It allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which quantifies the degree of synergy, additivity, indifference, or antagonism.

a. Materials:

-

96-well microtiter plates

-

Quinupristin/Dalfopristin (Q/D) and the second test antibiotic

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Multichannel pipette

-

Incubator (35°C)

-

Microplate reader (optional)

b. Protocol:

-

Prepare Antibiotic Solutions: Prepare stock solutions of Q/D and the second antibiotic at a concentration at least 10 times the expected Minimum Inhibitory Concentration (MIC).

-

Plate Setup:

-

Add 50 µL of CAMHB to all wells of a 96-well plate.

-

Along the x-axis (e.g., columns 1-10), create serial two-fold dilutions of Q/D.

-

Along the y-axis (e.g., rows A-G), create serial two-fold dilutions of the second antibiotic.

-

Column 11 should contain serial dilutions of Q/D alone to determine its MIC.

-

Row H should contain serial dilutions of the second antibiotic alone to determine its MIC.

-

Column 12 should serve as a growth control (broth and inoculum only) and a sterility control (broth only).

-

-

Inoculation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 50 µL of this inoculum to each well (except the sterility control).

-

Incubation: Incubate the plate at 35°C for 16-20 hours.

-

Data Analysis:

-

Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

-

Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a given well:

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

-

-

Calculate the FIC Index (FICI) for each combination:

-

FICI = FIC of Drug A + FIC of Drug B

-

-

Interpret the FICI as follows:

-

Synergy: FICI ≤ 0.5

-

Additive/Indifference: 0.5 < FICI ≤ 4

-

Antagonism: FICI > 4

-

-

References

Quinupristin Mesylate: Applications in Antimicrobial Resistance Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinupristin mesylate, a streptogramin antibiotic, is a critical tool in the fight against multidrug-resistant Gram-positive bacteria. It is most commonly used in a synergistic combination with dalfopristin, another streptogramin, under the brand name Synercid®. This combination has demonstrated potent activity against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF).[1][2][3] These application notes provide an overview of the research applications of this compound, with a focus on antimicrobial resistance, and detail protocols for key experimental procedures.

Mechanism of Action and Resistance

Quinupristin and dalfopristin act synergistically to inhibit bacterial protein synthesis.[4][5] Dalfopristin binds to the 23S portion of the 50S ribosomal subunit, inducing a conformational change that significantly increases the binding affinity of quinupristin to a nearby site.[4][5] This dual action blocks peptide chain elongation and leads to the release of incomplete peptide chains, ultimately resulting in bacterial cell death.[4][6] While each component is bacteriostatic alone, the combination exhibits bactericidal activity.[4]

Resistance to quinupristin/dalfopristin can emerge through several mechanisms, including:

-

Target site modification: Methylation of the ribosomal RNA can prevent the optimal binding of the antibiotic.[1]

-

Active efflux pumps: Bacteria can utilize ATP-binding cassette (ABC) transporters to actively remove the drug from the cell.[1]

-

Enzymatic inactivation: Some bacteria produce acetyltransferases that can inactivate quinupristin.[1]